6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
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Overview
Description
Tildipirosin is a veterinary antibiotic belonging to the macrolide class, specifically a 16-membered-ring macrolide. It is primarily used to treat respiratory diseases in cattle and swine, caused by pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni . Tildipirosin is known for its long-lasting effects and is marketed under the trade name Zuprevo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tildipirosin typically starts with tylosin as the primary reactant. The process involves several key steps:
Preparation of 23-hydroxyl-5-O-mycaminose-tylosin lactone: This intermediate is prepared from tylosin.
Formation of 14-aldehyde-5-O-mycaminose-tylosin lactone: This step involves further modification of the intermediate.
Final synthesis of tildipirosin: The final product is obtained through controlled reaction conditions, avoiding the use of expensive reagents like iodine.
Industrial Production Methods: The industrial production of tildipirosin involves optimizing reaction conditions to reduce costs and improve efficiency. The process is designed to be simple, with fewer steps and lower costs, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tildipirosin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve nucleophiles like hydroxide ions or halide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tildipirosin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used in veterinary medicine to treat respiratory diseases in livestock.
Industry: Employed in the development of new antibiotics and veterinary drugs
Mechanism of Action
Tildipirosin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Tylosin: A macrolide antibiotic from which tildipirosin is derived.
Tilmicosin: Another macrolide antibiotic used in veterinary medicine.
Tulathromycin: A triamilide antibiotic with similar applications.
Uniqueness of Tildipirosin: Tildipirosin is unique due to its long-lasting effects and high efficacy against respiratory pathogens in livestock. Its molecular structure allows for prolonged activity, making it a preferred choice for treating respiratory diseases in cattle and swine .
Properties
IUPAC Name |
6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXPZPJZGTJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H71N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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